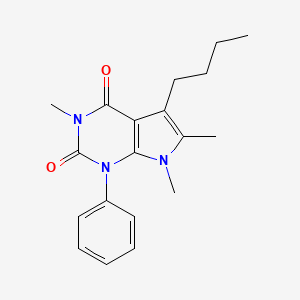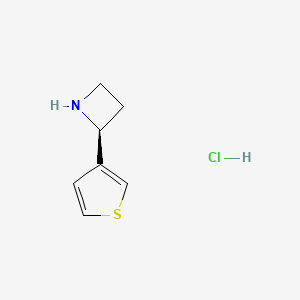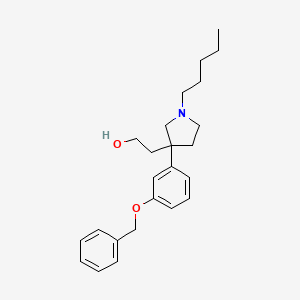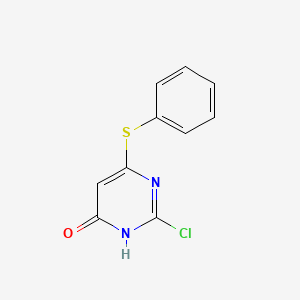
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- is a heterocyclic compound that features a pyrimidinone core substituted with a chlorine atom at the 2-position and a phenylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with a thiophenol derivative under specific conditions. One common method involves the use of microwave-assisted synthesis, where the reaction is carried out in ethanol at elevated temperatures . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the phenylthio group can be replaced by aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic Substitution: Substituted pyrimidinones with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Aryl or vinyl-substituted pyrimidinones.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and phenylthio substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the phenylthio group, making it less versatile in certain reactions.
4(1H)-Pyrimidinone, 2-chloro-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, leading to different reactivity and applications.
2-Chloro-6-(phenylthio)pyridine: A pyridine analog with similar substituents but different electronic properties.
Uniqueness
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- is unique due to its combination of a pyrimidinone core with both chlorine and phenylthio substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
284682-02-6 |
|---|---|
Formule moléculaire |
C10H7ClN2OS |
Poids moléculaire |
238.69 g/mol |
Nom IUPAC |
2-chloro-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Clé InChI |
NLHUQZLBFOETOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



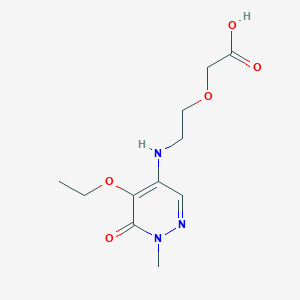
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)

![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
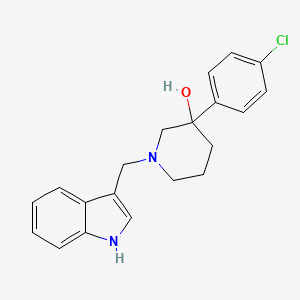
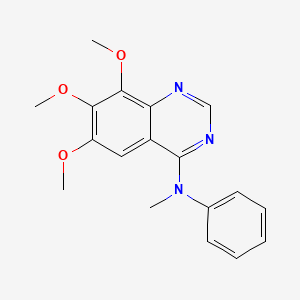

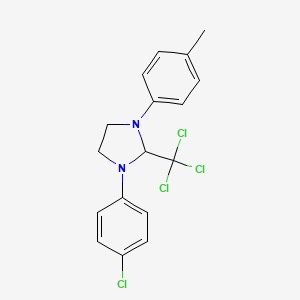
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
